molecular formula C8H9F B1295033 2-Fluoro-1,3-dimethylbenzene CAS No. 443-88-9

2-Fluoro-1,3-dimethylbenzene

Cat. No. B1295033
CAS RN: 443-88-9
M. Wt: 124.15 g/mol
InChI Key: JTAUTNBVFDTYTI-UHFFFAOYSA-N
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Description

“2-Fluoro-1,3-dimethylbenzene”, also known as “2-Fluoro-m-xylene”, is a chemical compound with the molecular formula (CH3)2C6H3F . It has a molecular weight of 124.16 .


Synthesis Analysis

The synthesis of “2-Fluoro-1,3-dimethylbenzene” can be achieved through a diazotization process. The diazotization of 2,6-dimethylaniline was performed under specific conditions, which resulted in the formation of 1-fluoro-2,6-dimethylbenzene . Another synthesis method involves starting from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carrying out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carrying out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-1,3-dimethylbenzene” can be represented by the SMILES string Cc1cccc(C)c1F . The InChI key for this compound is JTAUTNBVFDTYTI-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving “2-Fluoro-1,3-dimethylbenzene” are typically electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .


Physical And Chemical Properties Analysis

“2-Fluoro-1,3-dimethylbenzene” has a density of 1.0±0.1 g/cm^3, a boiling point of 143.9±9.0 °C at 760 mmHg, and a vapor pressure of 6.6±0.3 mmHg at 25°C . Its enthalpy of vaporization is 36.5±3.0 kJ/mol, and its flash point is 30.4±6.2 °C . It has a molar refractivity of 35.9±0.3 cm^3 .

Safety and Hazards

“2-Fluoro-1,3-dimethylbenzene” is classified as a flammable liquid (Category 3), with a hazard statement of H226 . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . Personal protective equipment such as dust masks, eyeshields, and gloves should be used when handling this compound .

Mechanism of Action

Mode of Action

It’s known that aromatic compounds can undergo electrophilic aromatic substitution reactions . In such reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that aromatic compounds can participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-1,3-dimethylbenzene . These factors could include temperature, pH, and the presence of other substances that could interact with the compound.

properties

IUPAC Name

2-fluoro-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAUTNBVFDTYTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196112
Record name 2-Fluoro-m-xylene
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Molecular Weight

124.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1,3-dimethylbenzene

CAS RN

443-88-9
Record name 2-Fluoro-1,3-dimethylbenzene
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Record name 2-Fluoro-m-xylene
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Record name 2-Fluoro-m-xylene
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Record name 2-fluoro-m-xylene
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Synthesis routes and methods I

Procedure details

Quantity
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Synthesis routes and methods II

Procedure details

200 ml of anhydrous hydrogen fluoride were placed at 0° C. in a stainless steel laboratory autoclave and 100 g of 2,6-dimethylphenyl fluoroformate were added dropwise. The autoclave was sealed and heated at a maximum temperature of 140° C. for 1.5 hours. The reaction mixture was worked up as described in Example 9. 2,6-Dimethylfluorobenzene was obtained in a yield of 75%.
[Compound]
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stainless steel
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100 g
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200 mL
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Synthesis routes and methods III

Procedure details

500 ml of anhydrous hydrogen fluoride were placed at 0° C. in a stainless steel laboratory autoclave and 150 g of 2,6-dimethylphenyl chloroformate were added dropwise. The autoclave was sealed and heated at a maximum temperature of 140° C. for 1.5 hours, the pressure of the gases formed being released at 26 bar. The reaction mixture was worked up as described in Example 9. 2,6-Dimethylfluorobenzene was obtained in a yield of 68.4%.
[Compound]
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stainless steel
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reactant
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150 g
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500 mL
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Synthesis routes and methods IV

Procedure details

70 ml of hydrogen fluoride and 200 ml of 1,1,2-trifluoro-1,2,2-trichloroethane were placed at 0° C. in a stainless steel autoclave and 100 g of 2,6-dimethylphenyl chloroformate were added dropwise. The autoclave was sealed and heated at a maximum temperature of 160° C. for 5 hours, the pressure of the gases formed being released at 30 bar. The reaction mixture was worked up as described in Example 9. 2,6-Dimethylfluorobenzene was obtained in a yield of 30% and 2,6-dimethylphenyl fluoroformate in a yield of 40%. The latter can be added to a new batch for the preparation of 2,6-dimethylfluorobenzene (see Example 15).
Quantity
70 mL
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reactant
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[Compound]
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stainless steel
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0 (± 1) mol
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100 g
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Synthesis routes and methods V

Procedure details

1.1 kg of anhydrous hydrogen fluoride were placed in a 3 l autoclave and the autoclave was sealed and heated to 130° C. At this temperature, 1 kg of 2,6-dimethylphenyl chloroformate was pumped in over a period of 3 hours, the pressure of the gases formed being released at 40 bar. Finally, the mixture was stirred for 1 hour at 130° C. The reaction mixture was then cooled and excess hydrogen fluoride was distilled off at 100 mbar. Further working-up of the reaction mixture was carried out as described in Example 9. 2,6-Dimethylfluorobenzene was obtained in a yield of 58.3%.
Quantity
1.1 kg
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1 kg
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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